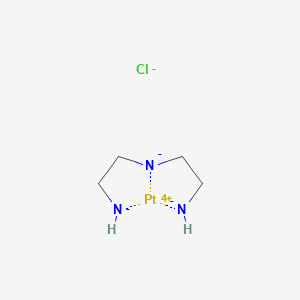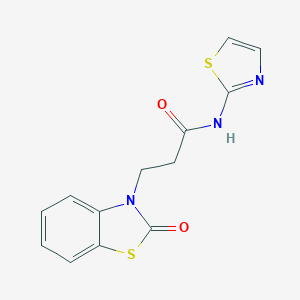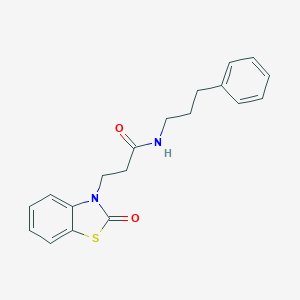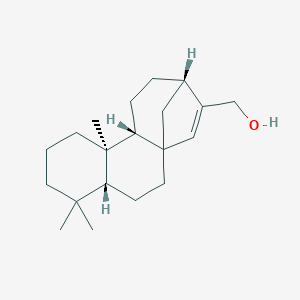![molecular formula C19H14N4OS B228032 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
Biochemical And Physiological Effects
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which limits its potential for further development.
Future Directions
There are several future directions for the research on 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to further study its mechanism of action, which will lead to a better understanding of its potential in various scientific research applications. Another future direction is to study its potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research can be done to optimize its synthesis method and improve its yields.
Conclusion:
In conclusion, 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been achieved using various methods, and its mechanism of action and physiological effects have been studied extensively. However, further research is needed to fully understand its potential in various scientific research applications and optimize its synthesis method.
Synthesis Methods
The synthesis of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most commonly used methods is the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylamine in the presence of triethylamine and acetonitrile. This reaction leads to the formation of the desired compound in good yields. Other methods include the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylhydrazine, or the reaction of 2-methyl-3-furyl isocyanate with 1-naphthylmethylthiosemicarbazide.
Scientific Research Applications
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant anticancer activity, and it has been studied as a potential chemotherapeutic agent. It has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
properties
Product Name |
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C19H14N4OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2-methylfuran-3-yl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4OS/c1-12-15(9-10-24-12)18-20-21-19-23(18)22-17(25-19)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10H,11H2,1H3 |
InChI Key |
VGPRMUKLECRJES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)


![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
